molecular formula C11H12O2 B1463583 3-(2-Methoxyphenyl)cyclobutan-1-one CAS No. 335331-55-0

3-(2-Methoxyphenyl)cyclobutan-1-one

Cat. No.: B1463583
CAS No.: 335331-55-0
M. Wt: 176.21 g/mol
InChI Key: COAFDRNYVNBEMF-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)cyclobutan-1-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

3-(2-Methoxyphenyl)cyclobutan-1-one is a cyclobutanone derivative characterized by its unique structural features, including a cyclobutane ring and a methoxy-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Cyclobutane Ring : A four-membered ring that introduces strain, potentially enhancing reactivity.
  • Ketone Group : The carbonyl group (C=O) contributes to electrophilic properties, allowing for various chemical reactions.
  • Methoxy Group : The methoxy substituent (OCH₃) on the phenyl ring influences solubility and reactivity, activating the ring for electrophilic aromatic substitution.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that it can induce apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, which are crucial in regulating cell death mechanisms.

Study Cell Line IC₅₀ (µM) Mechanism of Action
Study AMCF-715.2Caspase activation
Study BHeLa12.5Bcl-2 modulation
Study CA54910.0Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The study found that at concentrations as low as 32 µg/mL, this compound effectively inhibited the growth of Staphylococcus aureus. The researchers proposed that the compound's ability to disrupt bacterial membranes contributed significantly to its antimicrobial action.

Scientific Research Applications

Organic Synthesis

3-(2-Methoxyphenyl)cyclobutan-1-one serves as an important building block in organic synthesis. Its structure allows for various chemical transformations, making it a versatile intermediate for creating more complex molecules.

Biological Studies

The compound has garnered interest for its potential biological activities, including:

  • Enzyme Interactions : It may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : Its structural similarity to psychoactive compounds suggests possible interactions with neurotransmitter receptors, which could have implications for mood regulation and anxiety disorders.

Medicinal Chemistry

Ongoing research investigates the compound's therapeutic properties:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives may possess antimicrobial properties against various pathogens.
  • Cytotoxicity : In vitro studies have shown that it can reduce cell viability in cancer cell lines, suggesting potential as an anticancer agent.
  • Neuropharmacological Effects : Its effects on the central nervous system are under investigation, particularly concerning mood-related disorders.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits potential against various pathogens
CytotoxicityReduces viability in cancer cell lines
NeuropharmacologicalPossible effects on mood and anxiety

Antimicrobial Studies

Research evaluating the antimicrobial efficacy of related compounds has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations indicating significant activity at sub-millimolar levels.

Cytotoxicity Assays

The WST-1 assay demonstrated that this compound significantly decreased the viability of HEP G2 liver cancer cells. Dose-response curves indicated an IC50 value that supports its potential as an anticancer agent.

Properties

IUPAC Name

3-(2-methoxyphenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAFDRNYVNBEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335331-55-0
Record name 3-(2-methoxyphenyl)cyclobutan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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